Isoquinolin-1-yl(4-methoxyphenyl)methanol
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Overview
Description
Isoquinolin-1-yl(4-methoxyphenyl)methanol is a chemical compound with the molecular formula C17H15NO2. It is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound, and features a methoxyphenyl group attached to the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isoquinolin-1-yl(4-methoxyphenyl)methanol typically involves the reaction of isoquinoline derivatives with methoxyphenyl compounds. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds via cyclization under acidic conditions to form isoquinoline derivatives .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves catalytic processes to improve yield and selectivity. For example, metal catalysts or catalyst-free processes in water can be employed to synthesize isoquinoline and its derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions: Isoquinolin-1-yl(4-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve the use of strong acids or bases, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Isoquinolin-1-yl(4-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Isoquinolin-1-yl(4-methoxyphenyl)methanol involves its interaction with specific molecular targets. For instance, isoquinoline derivatives are known to inhibit certain enzymes and interfere with cellular pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Isoquinoline: A parent compound with a simpler structure.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Uniqueness: Isoquinolin-1-yl(4-methoxyphenyl)methanol is unique due to the presence of both the isoquinoline and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and reactivity compared to other similar compounds .
Properties
IUPAC Name |
isoquinolin-1-yl-(4-methoxyphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-20-14-8-6-13(7-9-14)17(19)16-15-5-3-2-4-12(15)10-11-18-16/h2-11,17,19H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZKFYKSDDZNSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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